molecular formula C20H32N6O6 B12738364 Propanoic acid, 3,3'-(1,4-phenylenebis(iminocarbonyl(dimethylhydrazono)))bis-, dimethyl ester CAS No. 96804-60-3

Propanoic acid, 3,3'-(1,4-phenylenebis(iminocarbonyl(dimethylhydrazono)))bis-, dimethyl ester

Cat. No.: B12738364
CAS No.: 96804-60-3
M. Wt: 452.5 g/mol
InChI Key: VHFMANGUANWBJZ-UHFFFAOYSA-N
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Description

Propanoic acid, 3,3’-(1,4-phenylenebis(iminocarbonyl(dimethylhydrazono)))bis-, dimethyl ester is a complex organic compound with a unique structure This compound is characterized by the presence of a propanoic acid backbone, linked through a 1,4-phenylenebis(iminocarbonyl(dimethylhydrazono)) bridge, and esterified with dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3,3’-(1,4-phenylenebis(iminocarbonyl(dimethylhydrazono)))bis-, dimethyl ester typically involves multi-step organic reactions. One common approach is the condensation reaction between propanoic acid derivatives and 1,4-phenylenebis(iminocarbonyl(dimethylhydrazono)) intermediates, followed by esterification with dimethyl groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for precise control over reaction conditions, ensuring consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3,3’-(1,4-phenylenebis(iminocarbonyl(dimethylhydrazono)))bis-, dimethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Propanoic acid, 3,3’-(1,4-phenylenebis(iminocarbonyl(dimethylhydrazono)))bis-, dimethyl ester has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or reagent in biochemical assays and studies.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of propanoic acid, 3,3’-(1,4-phenylenebis(iminocarbonyl(dimethylhydrazono)))bis-, dimethyl ester involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • Propanoic acid, 3,3’-[1,4-phenylenebis(dimethylsilylene)]bis-
  • Propanoic acid, 3,3’-[1,4-phenylenebis(methylenethio)]bis-

Uniqueness

Propanoic acid, 3,3’-(1,4-phenylenebis(iminocarbonyl(dimethylhydrazono)))bis-, dimethyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

96804-60-3

Molecular Formula

C20H32N6O6

Molecular Weight

452.5 g/mol

IUPAC Name

methyl 3-[dimethylamino-[[4-[[dimethylamino-(3-methoxy-3-oxopropyl)carbamoyl]amino]phenyl]carbamoyl]amino]propanoate

InChI

InChI=1S/C20H32N6O6/c1-23(2)25(13-11-17(27)31-5)19(29)21-15-7-9-16(10-8-15)22-20(30)26(24(3)4)14-12-18(28)32-6/h7-10H,11-14H2,1-6H3,(H,21,29)(H,22,30)

InChI Key

VHFMANGUANWBJZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)N(CCC(=O)OC)C(=O)NC1=CC=C(C=C1)NC(=O)N(CCC(=O)OC)N(C)C

Origin of Product

United States

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